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Compound of Interest

Compound Name:
4-Fluoropiperidin-3-ol

hydrochloride

CAS No.: 1334416-55-5

Cat. No.: B1456399

Get Quote

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous

pharmaceuticals and bioactive molecules. The strategic introduction of fluorine atoms into such

scaffolds is a widely recognized strategy to modulate key drug-like properties, including

metabolic stability, pKa, lipophilicity, and binding affinity.[1][2] 4-Fluoropiperidin-3-ol
hydrochloride is a versatile building block that combines the piperidine core with the influential

effects of both fluorine and hydroxyl functional groups. Its hydrochloride salt form enhances

solubility and stability, making it a common intermediate in drug discovery pipelines.

A comprehensive understanding of its three-dimensional structure, stereochemistry, and purity

is paramount for its effective use. This guide provides an in-depth analysis of the core

spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS)—required for the unambiguous characterization of this

compound. We will move beyond simple data reporting to explain the causal relationships

behind experimental choices and data interpretation, providing a robust framework for

researchers, scientists, and drug development professionals.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the 3D Structure
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of

4-Fluoropiperidin-3-ol hydrochloride in solution. The presence of both ¹H, ¹³C, and ¹⁹F active

nuclei provides a wealth of information regarding connectivity, stereochemistry, and

conformational dynamics.[3][4] The analysis of fluorinated piperidines is particularly nuanced

due to the influence of the electronegative fluorine atom on the chemical shifts and the

presence of through-bond scalar couplings (J-couplings) to both protons and carbons.[5][6]

Diagram: Overall Spectroscopic Workflow
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Caption: Structure of 4-Fluoropiperidin-3-ol hydrochloride with numbering for NMR

assignments.

Expected ¹H NMR Data (500 MHz, DMSO-d₆):
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Position
Approx. δ
(ppm)

Multiplicity
Coupling
Constants (J,
Hz)

Notes

N⁺H₂ 8.5 - 9.5 br s -

Broad signal
due to
exchange and
quadrupole
broadening.
Disappears on
D₂O shake.

OH 5.0 - 5.5 d ~4-6

Signal for the

hydroxyl proton,

coupled to H3.

Disappears on

D₂O shake.

H4 4.6 - 4.8 dddd
J(H,F) ≈ 48,

J(H,H) ≈ 9, 4, 2

The large

doublet splitting

is due to the

geminal coupling

to fluorine.

Further splitting

from adjacent

protons.

H3 3.8 - 4.0 m -

Complex

multiplet due to

coupling with H4,

H2 protons, and

fluorine.

H2, H6 (eq) 3.2 - 3.4 m -

Diastereotopic

protons adjacent

to the nitrogen.

Typically

downfield.
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Position
Approx. δ
(ppm)

Multiplicity
Coupling
Constants (J,
Hz)

Notes

H2, H6 (ax) 2.9 - 3.1 m -

Diastereotopic

protons adjacent

to the nitrogen.

H5 (eq) 2.0 - 2.2 m -
Diastereotopic

protons.

| H5 (ax) | 1.7 - 1.9 | m | - | Diastereotopic protons, typically more shielded (upfield). |

¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments. A key feature in

fluorinated compounds is the presence of carbon-fluorine couplings (¹JCF, ²JCF, etc.), which

split the carbon signals into doublets or more complex multiplets. [7][8][9] Expected ¹³C NMR

Data (125 MHz, DMSO-d₆):
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Position
Approx. δ
(ppm)

Multiplicity
Coupling
Constant (JCF,
Hz)

Notes

C4 88 - 92 d ¹JCF ≈ 170-190

The carbon
directly
attached to
fluorine shows
a very large
one-bond
coupling
constant and
is significantly
downfield.

C3 68 - 72 d ²JCF ≈ 15-25

The carbon

bearing the

hydroxyl group is

coupled to

fluorine over two

bonds.

C2 48 - 52 d ³JCF ≈ 5-10

Three-bond

coupling to

fluorine is often

observed.

C6 42 - 45 s or small d ⁴JCF ≈ 0-3

Four-bond

coupling may be

too small to

resolve.

| C5 | 30 - 34 | d | ³JCF ≈ 5-10 | Three-bond coupling to fluorine is expected. |

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
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FTIR spectroscopy is a rapid and effective technique for confirming the presence of key

functional groups within the molecule. For 4-Fluoropiperidin-3-ol hydrochloride, we expect to

see characteristic vibrations for the hydroxyl, secondary amine salt, and carbon-fluorine bonds.

Experimental Protocol: FTIR Data Acquisition
Causality Behind Choices:

Method: Attenuated Total Reflectance (ATR) is the most convenient method for a solid

sample, requiring minimal preparation. Alternatively, a potassium bromide (KBr) pellet can be

prepared for transmission analysis, which can sometimes yield sharper peaks for crystalline

solids. * Self-Validation: A background spectrum must be collected immediately prior to the

sample spectrum. This ensures that atmospheric H₂O and CO₂ signals are subtracted,

preventing misinterpretation of the data.

Step-by-Step Protocol (ATR):

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft

tissue soaked in isopropanol and allowing it to dry completely.

Record a background spectrum.

Place a small amount of the solid 4-Fluoropiperidin-3-ol hydrochloride onto the crystal.

Lower the press arm to ensure firm contact between the sample and the crystal.

Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-

noise ratio.

Clean the crystal thoroughly after the measurement.

IR Data Interpretation
The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to

specific bond vibrations.

Expected IR Absorption Bands:
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3200 - 3500 Strong, Broad O-H Stretch
Hydroxyl (-OH),
hydrogen-bonded
[10]

2400 - 2800 Broad, Multiple Bands N⁺-H Stretch

Secondary Amine

Hydrochloride (-

N⁺H₂-)

2850 - 3000 Medium C-H Stretch
Piperidine ring CH₂

groups

1570 - 1610 Medium N⁺-H Bend

Secondary Amine

Hydrochloride (-

N⁺H₂-)

1050 - 1150 Strong C-F Stretch Alkyl Fluoride

| 1000 - 1100 | Strong | C-O Stretch | Secondary Alcohol |

Mass Spectrometry (MS): Confirming Molecular
Weight
Mass spectrometry provides the exact molecular weight of the compound, serving as a

definitive confirmation of its identity. The choice of ionization technique is critical for analyzing a

polar, non-volatile salt like 4-Fluoropiperidin-3-ol hydrochloride.

Experimental Protocol: MS Data Acquisition
Causality Behind Choices:

Ionization Method: Electrospray Ionization (ESI) is the method of choice. [11]It is a "soft"

ionization technique suitable for polar, thermally labile, and non-volatile molecules, including

salts. [12][13]It will ionize the molecule gently, typically forming the protonated molecular ion

[M+H]⁺, where M is the free base. Electron Impact (EI) is a "hard" technique that requires

volatile samples and would cause extensive fragmentation, likely preventing the observation
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of the molecular ion. [13][14]* Mode: Positive ion mode is used to detect the protonated

molecule [M+H]⁺.

Step-by-Step Protocol (ESI):

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a

water/acetonitrile mixture.

Infuse the solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-

10 µL/min).

Set the mass spectrometer to scan in positive ion mode over a relevant mass range (e.g.,

m/z 50-300).

Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the

ion of interest.

Acquire the mass spectrum.

MS Data Interpretation
The primary goal is to identify the ion corresponding to the protonated free base of the

molecule.

Molecular Formula (Free Base): C₅H₁₀FNO

Molecular Weight (Monoisotopic): 119.07

Expected Ion: The ESI-MS spectrum in positive mode should show a prominent peak at m/z

119.07 + 1.01 = 120.08, corresponding to the [M+H]⁺ ion.

High-Resolution MS (HRMS): For unambiguous formula confirmation, HRMS should yield a

mass measurement within 5 ppm of the calculated exact mass of [C₅H₁₁FNO]⁺ (120.0815).

Conclusion
The structural characterization of 4-Fluoropiperidin-3-ol hydrochloride is a multi-faceted

process that relies on the synergistic application of NMR, IR, and MS. NMR spectroscopy
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provides the definitive structural and stereochemical information, with characteristic C-F and H-

F couplings confirming the fluorine's position. IR spectroscopy offers rapid confirmation of the

essential hydroxyl and amine hydrochloride functional groups. Finally, ESI-mass spectrometry

confirms the molecular weight of the parent free base. By following the detailed protocols and

understanding the principles of interpretation outlined in this guide, researchers can confidently

verify the identity, purity, and structure of this important chemical building block, ensuring its

integrity for downstream applications in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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